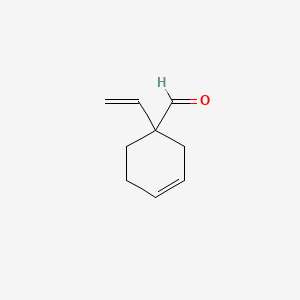

3-Cyclohexene-1-carboxaldehyde, 1-ethenyl-

Cat. No. B8517252

M. Wt: 136.19 g/mol

InChI Key: HCJAFBYGZGXACK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09283159B2

Procedure details

The 500 mL flask was charged with crotonaldehyde (210.3 g, 3 mol), formaldehyde (270.0 g, 3.24 mol, 36% aqueous solution) and DMF (50 g, 0.68 mol). A cooled mixture of pyrrolidine (5.33 g, 0.075 mol) and propionic acid (5.56 g, 0.075 mol) was added with stirring during 5 minutes. This combined mixture was then slowly pumped with stirring into a heated (100° C.) autoclave that had been charged with a solution of 1,3-butadiene (570.4 g, 5 mol) in DMF (250 g, 3.42 mol). (Careful: a cold autoclave has to be charged with a cooled solution of butadiene in DMF, boiling point of butadiene: −4.5° C.). At this temperature, the internal pressure was 12.0 bar. During the first 3 h of this addition, the internal pressure slowly rose to 14.5 bar, while the temperature was kept at 100° C. The pressure then slowly dropped to 11.0 bar until the addition was finished after 4.5 hours. The reaction mixture was stirred at 100° C. for another 2 hours. After that time (the pressure was less than 8.1 bar) the reaction mixture was cooled to room temperature (by means of an internal cooling device) upon which the internal pressure dropped to less than 2 bar. The mixture was transferred to a 2.0 L separation funnel and diluted with hexane (620 g) and water (300 g) (Careful: excessive butadiene evaporates during this operation: use well ventilated hood). The upper layer was separated and washed successively with aq. acetic acid (50 ml) and water (50 ml) and then with sat. aq. sodium bicarbonate solution. The organic phase was dried with MgSO4, filtered and concentrated under reduced pressure to furnish the crude product as a yellow oil (254 g) which was then distilled in vacuo over a 10 cm-Vigreux column (b.p. 47-72° C., 0.1 mbar), to yield 1-vinylcyclohex-3-ene carbaldehyde and 4-vinylcyclohex-1-ene carbaldehyde (189.9 g, 46.5%) in a ratio of about 2:1. The compounds may be separated by distillation or chromatography on silica gel under conditions known to the skilled person.

Yield

46.5%

Identifiers

|

REACTION_CXSMILES

|

[CH:1](=[O:5])/[CH:2]=[CH:3]/[CH3:4].[CH2:6]=[O:7].[CH2:8]=[CH:9][CH:10]=[CH2:11]>CN(C=O)C.N1CCCC1.C(O)(=O)CC>[CH:3]([C:2]1([CH:1]=[O:5])[CH2:6][CH2:11][CH:10]=[CH:9][CH2:8]1)=[CH2:4].[CH:3]([CH:2]1[CH2:1][CH2:11][C:10]([CH:6]=[O:7])=[CH:9][CH2:8]1)=[CH2:4]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

210.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C)=O

|

|

Name

|

|

|

Quantity

|

270 g

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Step Two

|

Name

|

|

|

Quantity

|

570.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C=CC=C

|

|

Name

|

|

|

Quantity

|

250 g

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Step Three

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC=C

|

Step Five

|

Name

|

|

|

Quantity

|

5.33 g

|

|

Type

|

catalyst

|

|

Smiles

|

N1CCCC1

|

|

Name

|

|

|

Quantity

|

5.56 g

|

|

Type

|

catalyst

|

|

Smiles

|

C(CC)(=O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring during 5 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring into

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

−4.5° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

During the first 3 h of this addition

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was kept at 100° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The pressure then slowly dropped to 11.0 bar until the addition

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was finished after 4.5 hours

|

|

Duration

|

4.5 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred at 100° C. for another 2 hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled to room temperature (by means of an internal cooling device) upon which the internal pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

dropped to less than 2 bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was transferred to a 2.0 L separation funnel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with hexane (620 g) and water (300 g) (Careful

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

excessive butadiene evaporates during this operation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The upper layer was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed successively with aq. acetic acid (50 ml) and water (50 ml)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic phase was dried with MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to furnish the crude product as a yellow oil (254 g) which

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was then distilled in vacuo over a 10 cm-Vigreux column (b.p. 47-72° C., 0.1 mbar)

|

Outcomes

Product

Details

Reaction Time |

5 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)C1(CC=CCC1)C=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)C1CC=C(CC1)C=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 189.9 g | |

| YIELD: PERCENTYIELD | 46.5% | |

| YIELD: CALCULATEDPERCENTYIELD | 93% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09283159B2

Procedure details

The 500 mL flask was charged with crotonaldehyde (210.3 g, 3 mol), formaldehyde (270.0 g, 3.24 mol, 36% aqueous solution) and DMF (50 g, 0.68 mol). A cooled mixture of pyrrolidine (5.33 g, 0.075 mol) and propionic acid (5.56 g, 0.075 mol) was added with stirring during 5 minutes. This combined mixture was then slowly pumped with stirring into a heated (100° C.) autoclave that had been charged with a solution of 1,3-butadiene (570.4 g, 5 mol) in DMF (250 g, 3.42 mol). (Careful: a cold autoclave has to be charged with a cooled solution of butadiene in DMF, boiling point of butadiene: −4.5° C.). At this temperature, the internal pressure was 12.0 bar. During the first 3 h of this addition, the internal pressure slowly rose to 14.5 bar, while the temperature was kept at 100° C. The pressure then slowly dropped to 11.0 bar until the addition was finished after 4.5 hours. The reaction mixture was stirred at 100° C. for another 2 hours. After that time (the pressure was less than 8.1 bar) the reaction mixture was cooled to room temperature (by means of an internal cooling device) upon which the internal pressure dropped to less than 2 bar. The mixture was transferred to a 2.0 L separation funnel and diluted with hexane (620 g) and water (300 g) (Careful: excessive butadiene evaporates during this operation: use well ventilated hood). The upper layer was separated and washed successively with aq. acetic acid (50 ml) and water (50 ml) and then with sat. aq. sodium bicarbonate solution. The organic phase was dried with MgSO4, filtered and concentrated under reduced pressure to furnish the crude product as a yellow oil (254 g) which was then distilled in vacuo over a 10 cm-Vigreux column (b.p. 47-72° C., 0.1 mbar), to yield 1-vinylcyclohex-3-ene carbaldehyde and 4-vinylcyclohex-1-ene carbaldehyde (189.9 g, 46.5%) in a ratio of about 2:1. The compounds may be separated by distillation or chromatography on silica gel under conditions known to the skilled person.

Yield

46.5%

Identifiers

|

REACTION_CXSMILES

|

[CH:1](=[O:5])/[CH:2]=[CH:3]/[CH3:4].[CH2:6]=[O:7].[CH2:8]=[CH:9][CH:10]=[CH2:11]>CN(C=O)C.N1CCCC1.C(O)(=O)CC>[CH:3]([C:2]1([CH:1]=[O:5])[CH2:6][CH2:11][CH:10]=[CH:9][CH2:8]1)=[CH2:4].[CH:3]([CH:2]1[CH2:1][CH2:11][C:10]([CH:6]=[O:7])=[CH:9][CH2:8]1)=[CH2:4]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

210.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C)=O

|

|

Name

|

|

|

Quantity

|

270 g

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Step Two

|

Name

|

|

|

Quantity

|

570.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C=CC=C

|

|

Name

|

|

|

Quantity

|

250 g

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Step Three

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC=C

|

Step Five

|

Name

|

|

|

Quantity

|

5.33 g

|

|

Type

|

catalyst

|

|

Smiles

|

N1CCCC1

|

|

Name

|

|

|

Quantity

|

5.56 g

|

|

Type

|

catalyst

|

|

Smiles

|

C(CC)(=O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring during 5 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring into

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

−4.5° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

During the first 3 h of this addition

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was kept at 100° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The pressure then slowly dropped to 11.0 bar until the addition

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was finished after 4.5 hours

|

|

Duration

|

4.5 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred at 100° C. for another 2 hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled to room temperature (by means of an internal cooling device) upon which the internal pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

dropped to less than 2 bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was transferred to a 2.0 L separation funnel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with hexane (620 g) and water (300 g) (Careful

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

excessive butadiene evaporates during this operation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The upper layer was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed successively with aq. acetic acid (50 ml) and water (50 ml)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic phase was dried with MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to furnish the crude product as a yellow oil (254 g) which

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was then distilled in vacuo over a 10 cm-Vigreux column (b.p. 47-72° C., 0.1 mbar)

|

Outcomes

Product

Details

Reaction Time |

5 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)C1(CC=CCC1)C=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)C1CC=C(CC1)C=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 189.9 g | |

| YIELD: PERCENTYIELD | 46.5% | |

| YIELD: CALCULATEDPERCENTYIELD | 93% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |